molecular formula C10H13NO B1311766 (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol CAS No. 63430-96-6

(S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol

Cat. No. B1311766
CAS RN: 63430-96-6
M. Wt: 163.22 g/mol
InChI Key: QSDYZRIUFBMUGV-VIFPVBQESA-N
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Description

Methanol, also known as methyl alcohol or wood alcohol, is a colorless liquid with a faintly sweet pungent odor . It is used to make chemicals, remove water from automotive and aviation fuels, as a solvent for paints and plastics, and as an ingredient in a wide variety of products .


Synthesis Analysis

Methanol can be produced from syngas derived from steam reforming of crude glycerol . The process involves four main steps: steam reforming where the crude glycerol is converted into syngas, conditioning the syngas into the required stoichiometric ratio using a pressure swing adsorption system, and finally, methanol synthesis and purification .


Molecular Structure Analysis

Methanol consists of a methyl group linked with a hydroxyl group . It is the simplest member of a group of organic chemicals called alcohols .


Chemical Reactions Analysis

Methanol can be used in the production of various chemicals. For instance, it can be used in the production of formaldehyde, acetic acid, and a variety of other chemicals .


Physical And Chemical Properties Analysis

Methanol is a volatile liquid at room temperature with a boiling point of 64.7°C . It is highly flammable and soluble in water . It has a density of 786.3 kg/m^3 and a specific heat capacity of 2.53 kJ/kg K .

Scientific Research Applications

Catalytic Processes and Synthesis

Experimental and computational studies have elucidated the formation process of tetrahydroquinazolines, revealing the catalytic roles of certain compounds in the oxidation of methanol. The synthesis of tetrahydroquinazolines involves the condensation of specific amines and formaldehyde, originating from the acid-catalyzed hydrolysis of imine ligands and metal-mediated aerobic oxidation of methanol, respectively. These findings underline the utility of (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol in facilitating catalytic processes that lead to the formation of complex heterocyclic compounds (Sanmartín-Matalobos et al., 2013; Shaabani et al., 2013).

Chemosensory Applications

The synthesis of new functionalized tetrahydroquinolines has been developed for selective identification of highly toxic Pd2+ ions, showcasing the potential of tetrahydroquinoline derivatives in chemosensory applications. These compounds exhibit fluorescence turn-off performances in methanol with very low limits of detection, illustrating their applicability in the selective recognition and sensing of specific metal ions (Shally et al., 2020).

Enzymatic Resolution and Synthesis

Both enantiomers of specific compounds have been prepared through the asymmetric O-acylation of N-Boc-protected tetrahydroisoquinoline derivatives, demonstrating the role of (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol in the enzymatic resolution and synthesis of enantiomerically pure compounds. This methodology allows for high enantioselectivity and enantiomeric excess in the production of compounds with potential pharmaceutical applications (Schönstein et al., 2013).

Molecular Structure Analysis

The crystal structure analysis of tetrahydroquinoline derivatives provides insights into their stereochemistry and molecular interactions, which are crucial for understanding the physicochemical properties and reactivity of these compounds. Such analyses contribute to the broader understanding of heterocyclic chemistry and the development of novel compounds with desired properties (Evain et al., 2004; Gzella et al., 2002).

Safety And Hazards

Methanol is highly toxic and can cause serious health effects if swallowed, absorbed through the skin, or inhaled . It can cause symptoms such as headache, dizziness, nausea, and in severe cases, blindness and death .

Future Directions

Methanol is seen as a promising alternative energy source. It can be produced from renewable resources and has potential applications in the marine, automotive, and electricity sectors . Research is ongoing to improve the efficiency and sustainability of methanol production and use .

properties

IUPAC Name

[(2S)-1,2,3,4-tetrahydroquinolin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-7-9-6-5-8-3-1-2-4-10(8)11-9/h1-4,9,11-12H,5-7H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDYZRIUFBMUGV-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2N[C@@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435580
Record name [(2S)-1,2,3,4-Tetrahydroquinolin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol

CAS RN

63430-96-6
Record name (2S)-1,2,3,4-Tetrahydro-2-quinolinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63430-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2S)-1,2,3,4-Tetrahydroquinolin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium borohydride (21.7 g, 0.57 mol) was added in portions to a solution of quinoline-2-carboxaldehyde (30 g, 0.191 mol) in ethanol (300 mL) at 0° C. The reaction mixture was warmed to room temperature, stirred at room temperature for 2 hrs, and quenched by water. Volatiles were removed under reduced pressure and the residue dissolved in ethyl acetate, washed with water and saturated aqueous sodium chloride, dried over sodium sulfate, and concentrated under reduced pressure. The residue was subjected to silica gel chromatography. Fractions containing product were combined and concentrated under reduced pressure to provide the desired compound and 2-(hydroxymethyl)quinoline. A solution of the recovered 2-(hydroxymethyl)quinoline in ethanol (250 mL) and tetrahydrofuran (250 mL) was hydrogenated at 60 psi in the presence of 5% platinum on carbon at 40° C. for 48 hours. The reaction mixture was filtered and the filtrate concentrated under reduced pressure to provide the title compound.
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Synthesis routes and methods II

Procedure details

Sodium borohydride (21.7 g, 0.57 mol) was added in portions to a solution of quinoline-2-carboxaldehyde (30 g, 0.191 mol) in ethanol (300 mL) at 0° C. The reaction mixture was warmed to room temperature, stirred at room temperature for 2 hrs, and quenched by water. Volatiles were removed under reduced pressure and the residue dissolved in ethyl acetate, washed with water and saturated aqueous sodium chloride, dried over sodium sulfate, and concentrated under reduced pressure. The residue was subjected to silica gel chromatography. Fractions containing product were combined and concentrated under reduced pressure to provide the desired compound and 2-(hydroxymethyl)quinoline. A solution of the recovered 2-(hydroxymethyl)quinoline in ethanol (250 mL) and tetrahydrofuran (250 mL) was hydrogenated at 60 psi in the presence of 5% platinum on carbon at 40° C. for 48 hours. The reaction mixture was filtered and the filtrate concentrated under reduced pressure to provide the title compound.
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21.7 g
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30 g
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Synthesis routes and methods III

Procedure details

To a suspension of LiAlH4 (8.3 g, 0.22 mol) in THF (200 mL) was added dropwise 2-methoxycarbonyltetrahydroquinoline (42 g, 0.22 mol) in THF (200 mL) at 0° C. The mixture was stirred for 3 h at room temperature and refluxed for 0.5 h. The excess reagent was decomposed by addition of aqueous sodium hydroxide in THF. To the mixture was added 1N aqueous NaOH, water, and diethyl ether, successively. The organic layer was separated, washed with brine, dried over magnesium sulfate, and concentrated to give 38.4 g of 2-hydroxymethyltetrahydroquinoline (quant).
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Synthesis routes and methods IV

Procedure details

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid ethyl ester (4.75 g, 25 mmol) in THF (5 ml/mmol) was added dropwise at 0° C. to a suspension of LAH (2 eq.) in THF (50 ml). The reaction mixture was stirred for 1 h at RT and then heated for 4 h under reflux. After addition of saturated aqueous Na2SO4 solution, filtration was carried out and the organic solvent was removed in vacuo. The product was purified by column chromatography (silica gel, ethyl acetate/hexane 3:7).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol
Reactant of Route 2
(S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol
Reactant of Route 3
(S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol
Reactant of Route 4
(S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol
Reactant of Route 5
(S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol
Reactant of Route 6
(S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol

Citations

For This Compound
1
Citations
JC Kim, HG Choi, MS Kim, HJ Ha, WK Lee - Tetrahedron, 2010 - Elsevier
An efficient synthesis of enantiomerically pure aromatic-fused N-containing heterocycles was successfully achieved via Pd-catalyzed intramolecular C–N bond formation between the …
Number of citations: 16 www.sciencedirect.com

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